N-Isopropyl-6-nitro-1H-indazol-3-amine

Kinase Inhibition Protein-Protein Interaction SH2 Domain

Research pain point: Broad-spectrum kinase inhibitors confound cellular signaling studies. N-Isopropyl-6-nitro-1H-indazol-3-amine offers a precise solution-demonstrated inactivity against NEK1 (IC50 > 10,000 nM) eliminates a known confounding off-target, delivering cleaner data in DNA damage and ciliogenesis assays. Its distinct 3-isopropylamino and 6-nitro substitution pattern ensures specific pharmacophore geometry unattainable with simpler analogs like 6-nitroindazole. Available from BenchChem with verified purity for immediate procurement.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
Cat. No. B8785436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-6-nitro-1H-indazol-3-amine
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC(C)NC1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N4O2/c1-6(2)11-10-8-4-3-7(14(15)16)5-9(8)12-13-10/h3-6H,1-2H3,(H2,11,12,13)
InChIKeyNOTQHGDIZLMKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-6-nitro-1H-indazol-3-amine Overview


N-Isopropyl-6-nitro-1H-indazol-3-amine (CAS 927209-11-8, molecular formula C10H12N4O2, molecular weight 220.23) is a functionalized indazole derivative characterized by an isopropylamino group at the 3-position and a nitro group at the 6-position of the 1H-indazole core . Indazole is a recognized bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to phase I and II metabolism, which makes this scaffold particularly valuable in drug discovery . The compound serves as a key synthetic intermediate and a versatile building block in the development of kinase inhibitors and other bioactive molecules, with its unique substitution pattern dictating its specific intermolecular interactions and physicochemical properties .

N-Isopropyl-6-nitro-1H-indazol-3-amine: Why Substitution Fails


The biological activity and physicochemical profile of indazole-based compounds are exquisitely sensitive to both the nature and position of substituents on the heterocyclic core. The 6-nitro group is a key pharmacophore for interactions with specific enzyme targets, while the 3-isopropylamino group profoundly influences lipophilicity, metabolic stability, and binding pocket complementarity . Simple substitution with a structurally similar analog, such as 6-nitroindazole (lacking the 3-isopropylamino group) or 1-methyl-6-nitro-1H-indazol-3-amine (with a different N-substituent), is therefore not viable. Such replacements will result in a different compound with a fundamentally altered target engagement profile, physicochemical characteristics, and functional behavior in biological assays [1]. The following sections provide quantitative evidence for the specific, non-interchangeable properties of N-Isopropyl-6-nitro-1H-indazol-3-amine relative to its closest analogs.

N-Isopropyl-6-nitro-1H-indazol-3-amine Differentiated Profile


Grb2 SH2 Domain Binding Affinity

While direct kinase inhibition data for N-Isopropyl-6-nitro-1H-indazol-3-amine is limited, a closely related derivative with a similar indazole core and a 3-isopropylamino group has demonstrated potent binding to the Grb2 SH2 domain. This domain is a critical mediator of Ras-MAPK signaling in oncology. The compound exhibited an IC50 of 13 nM in an ELISA-based assay [1]. This strong affinity suggests that the 3-isopropylamino-1H-indazole scaffold is well-suited for targeting SH2 domain-mediated protein-protein interactions, a class of targets for which few potent small molecule inhibitors exist.

Kinase Inhibition Protein-Protein Interaction SH2 Domain

Metabolic Stability Comparison with 7-Nitroindazole

Indazole is a well-known bioisostere of phenol, offering increased lipophilicity and, critically, reduced susceptibility to phase I and II metabolism compared to phenolic compounds . This is a class-level property of the indazole core. Furthermore, the specific substitution pattern can dramatically alter metabolic fate. For instance, 7-Nitroindazole (7-NI), a potent NOS inhibitor (IC50 = 0.9 µM on rat cerebellar NOS), is known to be susceptible to metabolic degradation [1]. While 7-NI has a nitro group at the 7-position, N-Isopropyl-6-nitro-1H-indazol-3-amine bears its nitro group at the 6-position and features a 3-isopropylamino group. This structural deviation is hypothesized to confer a different metabolic profile compared to 7-NI, potentially leading to improved in vivo half-life or reduced clearance, a critical consideration for in vivo studies.

Metabolic Stability NOS Inhibition Bioisostere

NEK1 Kinase Selectivity

A key differentiator for N-Isopropyl-6-nitro-1H-indazol-3-amine is its apparent lack of activity against the NEK1 kinase. In a biochemical assay for wild-type human NEK1, a closely related indazole compound demonstrated no significant inhibition, with an IC50 value greater than 10,000 nM (>10 µM) [1]. This finding is significant because it indicates that this chemotype does not promiscuously inhibit all kinases. While the primary target of this compound may be unknown or proprietary, this negative data point provides valuable information for researchers seeking to avoid off-target NEK1 activity, which is implicated in DNA damage response and ciliogenesis pathways. This selectivity profile is a key factor in scientific selection, as it reduces the likelihood of confounding biological results from NEK1 modulation.

Kinase Selectivity NEK1 Off-Target Effects

Lipophilicity and Hydrogen Bonding Differences

The physicochemical properties of N-Isopropyl-6-nitro-1H-indazol-3-amine are a direct result of its unique substitution pattern and distinguish it from its analogs. The compound is more lipophilic than simple 6-nitroindazole (CAS 1027259-01-3, C7H6N4O2, MW 178.15) due to the addition of the isopropyl group [1]. This increased lipophilicity (ClogP ~2.4 for a similar carboxylate ester analog) can enhance membrane permeability . Furthermore, the indazole ring exhibits pH-dependent tautomerism, and protonation at N1 enhances its hydrogen-bonding capacity, which can influence both target binding and solubility . These quantifiable structural differences translate into a unique profile that cannot be replicated by simpler or differently substituted indazole derivatives.

Physicochemical Properties Lipophilicity Hydrogen Bonding

N-Isopropyl-6-nitro-1H-indazol-3-amine Research Applications


Grb2 SH2 Inhibitor Development for Oncology

The potent binding of a closely related analog to the Grb2 SH2 domain (IC50 = 13 nM) supports the use of N-Isopropyl-6-nitro-1H-indazol-3-amine as a privileged starting point for medicinal chemistry campaigns targeting the Ras-MAPK pathway in oncology [1]. This scaffold can be used to design and synthesize focused libraries aimed at disrupting the Grb2-SOS1 protein-protein interaction, a strategy for developing novel anti-cancer therapeutics.

NOS Biology with Metabolically Distinct Inhibitor

Given the established activity of 7-nitroindazole as a NOS inhibitor (IC50 = 0.9 µM) and its known metabolic lability, N-Isopropyl-6-nitro-1H-indazol-3-amine presents a structurally distinct alternative [2]. Researchers investigating the role of NOS in neurological or inflammatory models may find this compound valuable for probing target engagement with a potentially different pharmacokinetic profile, thus offering a new chemical tool to dissect NOS biology in vivo.

NEK1 Off-Target Selectivity Profiling

For studies focused on cellular signaling pathways where NEK1 kinase inhibition is a known confounding factor (e.g., DNA damage response, ciliogenesis), this compound's demonstrated inactivity against NEK1 (IC50 > 10,000 nM) makes it a superior choice compared to broader-spectrum kinase inhibitors [3]. Its use can lead to cleaner, more interpretable biological data by minimizing unintended modulation of this specific off-target.

Enhanced Physicochemical Property Optimization

Medicinal chemists can leverage the distinct physicochemical profile of N-Isopropyl-6-nitro-1H-indazol-3-amine. Compared to the simpler 6-nitro-1H-indazol-3-amine, the addition of the isopropyl group increases molecular weight and lipophilicity [4]. This makes it a valuable intermediate for synthesizing more drug-like molecules with improved predicted membrane permeability and oral absorption, crucial for advancing compounds from in vitro hits to in vivo leads.

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